molecular formula C10H9N3 B1281826 4-(Pyrimidin-2-yl)aniline CAS No. 69491-57-2

4-(Pyrimidin-2-yl)aniline

Cat. No.: B1281826
CAS No.: 69491-57-2
M. Wt: 171.2 g/mol
InChI Key: RUVNVJCKWOOLOH-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)aniline is an organic compound that features a pyrimidine ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrimidine and aniline groups in its structure allows for diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

4-(Pyrimidin-2-yl)aniline, a pyrimidine derivative, has been found to exhibit a range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

The anti-inflammatory effects of this compound are attributed to its inhibitory response against the expression and activities of its primary targets . By interacting with these targets, the compound can modulate the body’s inflammatory response, leading to changes in the production of chemical agents from cells in inflamed tissues .

Biochemical Pathways

The compound’s interaction with its targets affects the biochemical pathways associated with inflammation . Specifically, it can inhibit the pathways that lead to the production of inflammatory mediators, thereby reducing inflammation . The downstream effects of this action include a decrease in the generation and discharge of chemical agents from cells in inflamed tissues, which can stimulate the healing process .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing how effectively it can exert its effects in the body .

Result of Action

The result of the compound’s action is a potent anti-inflammatory effect . By inhibiting the expression and activities of key inflammatory mediators, this compound can reduce inflammation, potentially leading to beneficial effects in conditions where inflammation plays a key role .

Biochemical Analysis

Biochemical Properties

4-(Pyrimidin-2-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of Mer and c-Met kinases, which are commonly overexpressed in various tumors . The interaction with these kinases involves binding to their active sites, thereby inhibiting their activity and subsequent downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, particularly those involving Mer and c-Met kinases, leading to alterations in gene expression and cellular metabolism. Additionally, it has been observed to hinder the migration of cancer cells, further contributing to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of Mer and c-Met kinases, inhibiting their enzymatic activity . This inhibition disrupts the signaling pathways mediated by these kinases, leading to changes in gene expression and cellular behavior. The compound’s ability to induce apoptosis is linked to its impact on these critical signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability, with a half-life of 53.1 minutes in human liver microsomes . Long-term studies have shown that it maintains its inhibitory effects on Mer and c-Met kinases, leading to sustained antiproliferative and pro-apoptotic effects in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may exert adverse effects. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism is crucial for its bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which is essential for its therapeutic action. The compound’s distribution patterns are critical for understanding its pharmacokinetics and optimizing its delivery.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its function, as it ensures that the compound reaches its intended targets within the cell, thereby exerting its biochemical effects effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)aniline typically involves the coupling of a pyrimidine derivative with an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a halogenated pyrimidine reacts with an aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as palladium on carbon may be used to facilitate the reaction and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate

Properties

IUPAC Name

4-pyrimidin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVNVJCKWOOLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499005
Record name 4-(Pyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69491-57-2
Record name 4-(2-Pyrimidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69491-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(4-(2-pyrimidinyl)phenyl)-2,2-dimethylpropanamide (1.41 g, 5.48 mmol) was boiled in 6 M hydrochloric acid (40 ml) for 2 h. The mixture was cooled and made strongly basic with NaOH (s) and extracted with CH2Cl2 (2×50 ml), dried (Na2SO4) and the solvent was removed in vacuo. Trituration with n-hexane gave 0.83 g (88%) of 4-(2-pyrimidinyl)aniline as a light-yellow powder. The product was further transformed by Method B and Method G (using cyclohexanecarboxaldehyde). M.p. 236-238° C.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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